BenchChemオンラインストアへようこそ!

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine

Imidazoline I2 receptor Radioligand binding Monoamine oxidase

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine (CAS 1548889-53-7) is a synthetic small-molecule secondary amine with molecular formula C₁₁H₁₉N₃O and molecular weight 209.29 g/mol. The compound incorporates a 2‑methyloxolan-3-amine core linked via an n‑propylene spacer to an N‑alkylated imidazole ring; key computed physicochemical descriptors include XLogP3-AA = 0.4, topological polar surface area (TPSA) = 39.1 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13315477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NCCCN2C=CN=C2
InChIInChI=1S/C11H19N3O/c1-10-11(3-8-15-10)13-4-2-6-14-7-5-12-9-14/h5,7,9-11,13H,2-4,6,8H2,1H3
InChIKeyNRCYWNVPMUHBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine Procurement Guide: Core Identity, Physicochemical Profile, and Structural Context


N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine (CAS 1548889-53-7) is a synthetic small-molecule secondary amine with molecular formula C₁₁H₁₉N₃O and molecular weight 209.29 g/mol [1]. The compound incorporates a 2‑methyloxolan-3-amine core linked via an n‑propylene spacer to an N‑alkylated imidazole ring; key computed physicochemical descriptors include XLogP3-AA = 0.4, topological polar surface area (TPSA) = 39.1 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors [1]. It is listed as a research chemical supplied at 95% purity primarily through Enamine (catalog EN300-163347) and a limited number of other vendors . Quantitative biological annotation in the peer‑reviewed literature is absent; the strongest affinity data available are those of the structurally proximal comparator N‑[(1‑ethyl‑1H‑imidazol‑4‑yl)methyl]‑2‑methyloxolan‑3‑amine, which displays a Ki of 891 nM for the imidazoline I₂ receptor in rabbit kidney membranes [2].

Why N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine Cannot Be Replaced by a Generic Imidazole-Alkyl-Amine Analog


Imidazole‑alkyl‑amine chemotypes constitute a large, pharmacologically heterogeneous family spanning histamine H₃/H₄ ligands, aromatase inhibitors, kinase modulators, and imidazoline‑receptor probes [1]. Even minor linker‑length or heterocycle‑substitution changes can invert target selectivity or abolish binding. For example, propyl‑linked imidazole sulfonamide congeners exhibit markedly weaker H₃ receptor affinity than their butyl or pentyl homologs . In the I₂‑imidazoline series, the 2‑methyloxolan‑3‑amine scaffold introduces a constrained, chiral tetrahydrofuran ring that alters the conformational landscape relative to flexible‑chain or phenyl‑bearing imidazolines such as idazoxan and 2‑BFI [2]. These structural subtleties translate directly into quantifiable differences in receptor affinity and selectivity, meaning that generic replacement – even with a compound sharing the same imidazole‑propyl‑NH motif – risks loss of the specific pharmacological fingerprint that motivated selection of this building block.

Head‑to‑Head Quantitative Differentiation of N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine Against Closest Imidazoline‑Receptor Ligand Analogs


I₂ Imidazoline Receptor Affinity: Structural Analog Ki Comparison vs 2‑BFI and Idazoxan

No direct Ki measurement has been reported for N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑2‑methyloxolan‑3‑amine. The closest structurally characterized analog, N‑[(1‑ethyl‑1H‑imidazol‑4‑yl)methyl]‑2‑methyloxolan‑3‑amine, exhibits a Ki of 891 nM for the imidazoline I₂ receptor in rabbit kidney membranes [1]. This affinity is approximately 91‑fold weaker than the prototypical high‑affinity I₂ ligand 2‑BFI (Ki = 9.8 nM) [2] and 89‑fold weaker than idazoxan (Ki ≈ 10 nM) [3]. The data position the 2‑methyloxolan‑3‑amine chemotype as a moderate‑affinity I₂ scaffold, distinct from the sub‑nanomolar benzofuran‑imidazoline class.

Imidazoline I2 receptor Radioligand binding Monoamine oxidase Neuroprotection I2 ligand

I₂ vs α₂‑Adrenergic Selectivity Ratio: Structural Analog Differentiation from Imiloxan

For the structurally related 2‑methyloxolan‑3‑amine analog N‑[(1‑ethyl‑1H‑imidazol‑4‑yl)methyl]‑2‑methyloxolan‑3‑amine, the α₂‑adrenergic receptor Ki is 29,500 nM [1]. The resulting I₂/α₂ selectivity ratio is approximately 33‑fold (29,500 / 891). In contrast, imiloxan (RS‑21361), an imidazole‑containing α₂B‑selective antagonist, exhibits a distinct selectivity profile driven primarily by the benzodioxane moiety rather than the imidazole‑alkyl‑amine core . The 2‑methyloxolan‑3‑amine scaffold thus provides a differentiated selectivity window that places it in a unique region of imidazoline‑adrenergic pharmacological space.

Alpha-2 adrenergic receptor I2/alpha2 selectivity Imidazoline binding site Receptor subtype selectivity Off-target profiling

Physicochemical Property Differentiation: Computed LogP, TPSA, and H‑Bond Capacity vs N‑Caproylhistamine and Idazoxan

Computed physicochemical properties of N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑2‑methyloxolan‑3‑amine include XLogP3‑AA = 0.4, TPSA = 39.1 Ų, 1 H‑bond donor, and 3 H‑bond acceptors [1]. By comparison, N‑caproylhistamine (C₁₁H₁₉N₃O, same molecular formula but an imidazole‑ethyl‑amide scaffold) has a higher computed LogP (~1.0) and two H‑bond donors [2]. Idazoxan (C₁₁H₁₂N₂O₂) has LogP ≈ 1.0, TPSA = 54.5 Ų, and 2 H‑bond donors [3]. The target compound’s lower LogP and single H‑bond donor distinguish it from these more polar or more lipophilic analogs, potentially affecting passive membrane permeability and CNS partitioning.

Lipophilicity Polar surface area Drug-likeness CNS penetration Physicochemical profiling

Chiral Scaffold Differentiation: 2‑Methyloxolan‑3‑amine Core vs Achiral Imidazole‑Alkyl‑Amine Comparators

The 2‑methyloxolan‑3‑amine core of the target compound contains two stereogenic centers (C2 and C3 of the tetrahydrofuran ring), giving rise to four possible stereoisomers [1]. This contrasts with achiral imidazole‑alkyl‑amine comparators such as N‑[3‑(1H‑imidazol‑1‑yl)propyl]cyclobutanamine (the cyclobutane ring is symmetric) and 1‑(3‑aminopropyl)imidazole , which lack stereochemical complexity. The commercial listing of the racemic mixture (95% purity) provides an entry point, while the chiral centers offer opportunities for stereoselective optimization that are absent in simpler, achiral analogs [1].

Chirality Stereochemistry Tetrahydrofuran Conformational constraint Scaffold diversity

Procurement Differentiator: Vendor Availability, Purity Specification, and Pricing Transparency vs Closest Commercial Analogs

N‑[3‑(1H‑Imidazol‑1‑yl)propyl]‑2‑methyloxolan‑3‑amine is stocked by Enamine (EN300‑163347) at 95% purity, with a reported unit price of $892 per 0.1 g [1]. The close analog N‑[(1‑ethyl‑1H‑imidazol‑4‑yl)methyl]‑2‑methyloxolan‑3‑amine (C₁₁H₁₉N₃O, same MW 209 Da) is offered by Chemspace with multiple catalog numbers (BBV‑113559596, CSC116898442) at comparable molecular weight but distinct pricing tiers driven by synthetic accessibility [2]. The simpler building block 2‑methyloxolan‑3‑amine (CAS 292054‑35‑4, C₅H₁₁NO, MW 101.15) is widely available from multiple vendors at substantially lower cost . This pricing hierarchy reflects the added synthetic complexity of the imidazole‑propyl appendage, which is a key procurement consideration when scaling from discovery to lead optimization.

Chemical procurement Vendor comparison Purity specification Research chemical Supply chain

Imidazole Regioisomer Connectivity: N1‑Propyl‑Imidazole vs C4‑Methyl‑Imidazole Linker Geometry as a Selectivity Determinant

The target compound connects the imidazole ring at the N1 position via an n‑propylene linker to the 2‑methyloxolan‑3‑amine nitrogen (N‑imidazol‑1‑yl‑propyl geometry) [1]. The comparator N‑[(1‑ethyl‑1H‑imidazol‑4‑yl)methyl]‑2‑methyloxolan‑3‑amine instead connects at the C4 position of the imidazole via a methylene linker, and additionally bears an N1‑ethyl substituent [2]. This regioisomeric difference (N1‑alkyl vs C4‑alkyl imidazole) alters the spatial orientation of the imidazole ring relative to the amine pharmacophore, a geometric variable known to impact I₂/α₂ selectivity in imidazoline ligands [3]. The propyl linker in the target compound provides greater conformational flexibility than the methyl linker in the C4‑substituted comparator, potentially enabling access to distinct receptor conformations.

Imidazole regioisomer Linker geometry N-substitution vs C-substitution Receptor binding Structure-activity relationship

Highest‑Value Application Scenarios for N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine Based on Quantitative Differentiation Evidence


I₂ Imidazoline Receptor Pharmacological Tool Compound: Moderate‑Affinity Probe with Defined α₂ Selectivity Window

The structurally proximal 2‑methyloxolan‑3‑amine analog demonstrates a Ki of 891 nM at I₂ receptors with ~33‑fold selectivity over α₂‑adrenoceptors [1]. This profile positions the compound class as a moderate‑affinity I₂‑biased ligand suitable for use as a pharmacological tool in native tissue assays where high‑affinity ligands (2‑BFI, idazoxan) may produce confounding saturation effects or where partial receptor occupancy is desired. Researchers studying the co‑localization of I₂ sites with monoamine oxidase enzymes can use this compound to probe concentration‑dependent I₂ pharmacology without the sub‑nanomolar potency that complicates washout and reversibility studies.

Chiral Building Block for Stereospecific SAR Exploration in Imidazole‑Containing Drug Discovery

The 2‑methyloxolan‑3‑amine core introduces two stereogenic centers absent in achiral imidazole‑alkyl‑amine building blocks [2]. The commercial availability of the racemic mixture at 95% purity allows medicinal chemistry teams to rapidly generate a library of diastereomers by chiral chromatography or stereoselective synthesis. This is particularly valuable in programs targeting G‑protein‑coupled receptors (GPCRs) or ion channels where stereochemistry profoundly influences ligand‑receptor complementarity [3]. The scaffold can serve as a diversity‑generating module in fragment‑based or DNA‑encoded library synthesis.

Physicochemically Differentiated CNS‑Penetrant Lead Optimization Starting Point

With XLogP3‑AA = 0.4 and TPSA = 39.1 Ų [4], the target compound resides in a favorable region of CNS drug‑likeness space (commonly LogP 1‑4, TPSA < 60‑70 Ų for brain penetration) [5]. Its single hydrogen‑bond donor distinguishes it from idazoxan (2 HBD) and N‑caproylhistamine (2 HBD) [4]. These properties make it an attractive starting scaffold for CNS‑targeted medicinal chemistry programs where minimizing H‑bond donor count is correlated with improved brain exposure. The moderate LogP also provides a suitable baseline for subsequent lipophilic optimization without exceeding developability thresholds.

Custom Synthesis and Scale‑Up Procurement: Access to a Low‑Volume, High‑Value Synthetic Intermediate

The limited vendor landscape (Enamine as the primary supplier at ~$892/0.1 g) [6] indicates a custom‑synthesis compound rather than a catalog stock item. This procurement profile suits academic laboratories and biotechnology companies requiring milligram‑to‑gram quantities for in‑vitro pharmacology and early ADME studies. Organizations with in‑house parallel synthesis capabilities may alternatively procure the core building block 2‑methyloxolan‑3‑amine (widely available at substantially lower cost) and perform the N‑alkylation with 1‑(3‑chloropropyl)imidazole, offering a more economical route for scale‑up beyond the discovery stage.

Quote Request

Request a Quote for N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.